Hexatetracontane

Catalog No.
S1892775
CAS No.
7098-24-0
M.F
C46H94
M. Wt
647.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexatetracontane

CAS Number

7098-24-0

Product Name

Hexatetracontane

IUPAC Name

hexatetracontane

Molecular Formula

C46H94

Molecular Weight

647.2 g/mol

InChI

InChI=1S/C46H94/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-46H2,1-2H3

InChI Key

PVQAQPUODMPGGG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
  • Material Science

    Due to its long and unbranched chain structure, hexatetracontane can self-assemble into ordered structures at the molecular level. This property has potential applications in the development of new materials with specific functionalities. For instance, research suggests that hexatetracontane can be incorporated into lubricants to improve their performance [].

  • Nanotechnology

    Hexatetracontane molecules can be used as building blocks for the creation of nanostructures. By manipulating the self-assembly properties of hexatetracontane, researchers can potentially design and synthesize new nanomaterials with tailored properties for applications in electronics, medicine, and catalysis [].

  • Drug Delivery

    The long chain structure of hexatetracontane may be useful in the development of novel drug delivery systems. By attaching therapeutic molecules to hexatetracontane, researchers might create slow-release drug carriers or target specific cells within the body [].

  • Biomedical Research

    The potential interaction of hexatetracontane with biological systems is another area of interest. Studies have explored the use of hexatetracontane in investigating membrane biophysics and protein-lipid interactions [].

Hexatetracontane is a straight-chain alkane with the chemical formula C46H94C_{46}H_{94} and a molecular weight of approximately 647.24 g/mol. It belongs to the family of higher alkanes, which are saturated hydrocarbons characterized by their long carbon chains. Hexatetracontane is part of a series of alkanes that increase in chain length, with its structure consisting of 46 carbon atoms connected by single bonds, making it a member of the tetracontane family. The compound is primarily known for its high melting point, which is around 86 °C, and its physical properties are typical of long-chain hydrocarbons, including low volatility and high viscosity at room temperature .

  • Safety information: Limited data is available on the specific hazards of hexatetracontane. However, as a general guideline, alkanes are known to be relatively unreactive and non-toxic [].

Please note:

  • The information on safety and hazards is limited. It is important to consult with a safety data sheet (SDS) for hexatetracontane before handling it in a laboratory setting.
  • This analysis focuses on hexatetracontane's role as a reference standard in scientific research. There might be other applications not covered here.
  • Combustion: Like other alkanes, hexatetracontane can combust in the presence of oxygen to produce carbon dioxide and water.
  • Halogenation: Under UV light or heat, hexatetracontane can react with halogens (e.g., chlorine or bromine) to form haloalkanes.
  • Oxidation: Although less reactive than unsaturated hydrocarbons, hexatetracontane can be oxidized under strong conditions to yield alcohols or carboxylic acids .

Hexatetracontane can be synthesized through several methods:

  • Kolbe Electrolysis: This method involves the electrolysis of sodium or potassium salts of fatty acids to produce long-chain alkanes.
  • Wurtz Reaction: By coupling alkyl halides in the presence of sodium metal, hexatetracontane can be formed from smaller alkyl groups.
  • Hydrocarbon Cracking: This process breaks down larger hydrocarbons into smaller ones, potentially yielding hexatetracontane as a byproduct.

These methods highlight the versatility in synthesizing long-chain hydrocarbons from simpler precursors .

Hexatetracontane finds various applications primarily in industrial settings:

  • Lubricants: Due to its high viscosity and low volatility, hexatetracontane is suitable for use as a lubricant in mechanical systems.
  • Cosmetics: Its hydrophobic properties make it useful in formulations for skin creams and lotions.
  • Research: Hexatetracontane is often utilized in scientific studies related to phase behavior and thermodynamic properties of hydrocarbons .

Interaction studies involving hexatetracontane typically focus on its behavior in mixtures with other hydrocarbons. For instance, research has been conducted on its vapor-liquid equilibria when mixed with shorter-chain alkanes like pentacosane and tetracosane. These studies help understand the thermodynamic properties and phase behavior crucial for applications in chemical engineering and materials science .

Hexatetracontane shares similarities with several other long-chain alkanes. Here are some comparable compounds:

Compound NameFormulaMolecular Weight (g/mol)Melting Point (°C)
TetracontaneC40H82C_{40}H_{82}563.0884
PentacontaneC50H102C_{50}H_{102}706.1490
HexatriacontaneC36H74C_{36}H_{74}506.9878

Uniqueness of Hexatetracontane

Hexatetracontane is unique among these compounds due to its specific chain length of 46 carbon atoms. This unique structure contributes to its distinct physical properties such as melting point and viscosity compared to shorter or longer chain alkanes. Its applications also differ slightly, particularly in specialized industrial uses where specific molecular weights are required for optimal performance .

Hexatetracontane is systematically named as n-hexatetracontane, following IUPAC nomenclature rules. Its structure is a straight-chain arrangement of 46 carbon atoms bonded exclusively by single bonds, with hydrogen atoms saturating all valences.

Key Chemical Data

PropertyValueSource
Molecular FormulaC₄₆H₉₄
Molecular Weight647.24 g/mol
CAS Registry Number7098-24-0
Melting Point86–89°C
Boiling Point558–574°C (at 760 mmHg)
Density0.821–0.922 g/cm³
Flash Point468.1°C

The compound is also referred to as n-hexatetracontane or C₄₆ alkane, emphasizing its linear structure and chain length.

Historical Discovery and Research Milestones

Hexatetracontane has been studied for its synthetic challenges and unique properties, with key advancements in its production and characterization:

Early Synthesis (1950s)

  • 1952: Kirrmann and Berschandy developed a method involving bromoalkanes and magnesium, enabling the synthesis of long-chain alkanes, including C₄₆H₉₄.
  • 1955: Geiger-Berschandy refined synthesis techniques, reporting precise melting point data (361 K).
  • 1958: Lukes and Doležal explored Grignard reactions to produce high-purity alkanes, contributing to foundational methods for C₄₆H₉₄.

Modern Advances (2000s)

  • 2002: Lehmler et al. introduced a three-step synthesis using 1,3-dithiane alkylation, overcoming solubility barriers for alkanes >C₄₀. This method produced branched and linear alkanes, including hexatetracontane.
  • 2011: Studies on thermophilic Bacillus strains revealed limitations in microbial degradation of C₄₆H₉₄, highlighting its resistance to enzymatic breakdown.

Natural Occurrence vs. Synthetic Production

Natural Occurrence

Hexatetracontane is rare in biological systems. While alkanes like C₃₁H₆₄ appear in plant cuticles (e.g., Camelina leaves), C₄₆H₉₄ has not been conclusively identified in natural sources. Microbial communities, such as thermophilic Bacillus strains, metabolize shorter alkanes (e.g., C₂₅–C₃₅) but fail to degrade C₄₆H₉₄.

Synthetic Production

Synthesis relies on alkylation reactions and Grignard reagents:

  • Dithiane Alkylation (Lehmler et al., 2002):
    • Step 1: Bisalkylation of 1,3-dithiane with α,ω-dibromoalkanes.
    • Step 2: Deprotection with Raney nickel to yield linear alkanes.
  • Grignard Reagent Method:
    • Reaction of bromoalkanes (e.g., 1-bromotricosane) with magnesium in ether, followed by hydrolysis.

Industrial and Laboratory Applications

  • Analytical Standards: Used in gas chromatography (GC) as a reference for high-temperature separations.
  • Materials Science: Studied for crystallization behavior in organic heterolayers.

Research Findings and Applications

Microbial Degradation Studies

  • Thermophilic Bacteria: Bacillus NG80-2 degrades alkanes up to C₃₅ but shows no activity toward C₄₆H₉₄, suggesting chain-length specificity in hydroxylase systems.
  • Enzymatic Pathways: Alkane hydroxylases in Gordonia spp. oxidize shorter alkanes (e.g., C₁₆H₃₄) but are inefficient for C₄₆H₉₄ due to steric hindrance.

Physical Property Investigations

  • Phase Behavior: Studied in supercritical fluid systems (e.g., propane-hexatriacontane mixtures) to model wax solubility and extraction.
  • Crystallization: X-ray/neutron scattering revealed aggregation patterns of C₄₆H₉₄ on surfaces, influenced by van der Waals interactions.

Summary of Key Data

Synthesis Methods Comparison

MethodKey StepsYield/PuritySource
Dithiane AlkylationBisalkylation → DeprotectionHigh purity
Grignard ReagentBromoalkane + Mg → HydrolysisModerate
Bromoalkane CouplingStepwise alkylationLow (historical)

Environmental Fate

PropertyValue/BehaviorSource
BiodegradationResistant to microbial action
VolatilizationMinimal (vapor pressure: ~9.2×10⁻⁹ mmHg)
AdsorptionHigh (Koc ≈ 8.7×10⁹)

Bond-Length and Angle Characterization

The molecular structure of hexatetracontane is characterized by standard alkane bonding parameters that are consistent with saturated hydrocarbon chemistry [3] [4]. The carbon-carbon single bonds throughout the molecular chain exhibit typical bond lengths of approximately 1.54 Angstroms, which represents the standard distance for sp³ hybridized carbon atoms in alkane structures [3] [5]. The carbon-hydrogen bonds maintain their characteristic length of approximately 1.09 Angstroms, reflecting the standard C-H bond distance observed in saturated hydrocarbons [3].

The bond angles within hexatetracontane conform to tetrahedral geometry, with carbon-carbon-carbon bond angles measuring approximately 109.5 degrees [6] [7]. This angular arrangement is consistent with the sp³ hybridization state of carbon atoms in alkane chains and represents the optimal geometric configuration for minimizing electron pair repulsion [6]. The hydrogen-carbon-hydrogen bond angles similarly maintain the tetrahedral angle of 109.5 degrees, ensuring optimal spatial arrangement of substituents around each carbon center [6].

Bond TypeBond Length/AngleNotes
C-C Single Bond1.54 ÅStandard alkane bond length [3]
C-H Bond1.09 ÅTypical alkane C-H distance [3]
C-C-C Bond Angle109.5°Tetrahedral geometry [6]
H-C-H Bond Angle109.5°Tetrahedral arrangement [6]

The molecular framework of hexatetracontane adopts an extended all-trans conformation in its most stable state, with torsional angles of approximately 180 degrees between adjacent carbon-carbon bonds [6] [7]. This anti-periplanar arrangement minimizes steric interactions between substituents and represents the lowest energy conformation for the linear alkane chain [6].

Conformational Dynamics in Solid-State

The conformational behavior of hexatetracontane in the solid state is governed by the interplay between intramolecular torsional dynamics and intermolecular packing forces [8] [9]. Long-chain alkanes like hexatetracontane exhibit conformational flexibility that becomes increasingly constrained as the molecular chain length increases [8]. The extended linear conformation predominates in crystalline phases, although localized conformational defects may occur particularly near chain termini [10] [8].

The solid-state structure of hexatetracontane involves lamellar packing arrangements where molecules are organized in parallel layers [11] [12]. This layered structure is characteristic of long-chain alkanes and results from the optimization of van der Waals interactions between hydrocarbon chains [12] [13]. The intermolecular spacing within these lamellar structures reflects the cross-sectional dimensions of the alkane chains and the efficiency of molecular packing [13].

Thermal motion in the solid state introduces conformational dynamics that become more pronounced as temperature approaches the melting point [9] [14]. The molecules retain their basic extended conformation while exhibiting increasing amplitude of thermal oscillations around their equilibrium positions [14]. These thermal effects contribute to the development of rotator phases in which molecules maintain positional order while gaining rotational freedom [14] [15].

Polymorphic Phase Behavior

Hexatetracontane exhibits complex polymorphic behavior that is characteristic of long-chain even-numbered alkanes [16] [17] [12]. The crystalline phases observed in such compounds typically include low-temperature ordered phases and higher-temperature rotator phases that precede the liquid state [14] [15]. The specific polymorphic forms depend on factors including molecular purity, cooling rate, and thermal history [17] [14].

Even-numbered alkanes like hexatetracontane generally crystallize in triclinic or monoclinic crystal systems at low temperatures [12] [16]. High-resolution X-ray diffraction studies of related long-chain alkanes have revealed a progression from triclinic structures at shorter chain lengths to monoclinic and eventually orthorhombic structures as chain length increases [12]. For hexatetracontane, the specific crystalline arrangement likely involves either monoclinic or orthorhombic packing depending on crystallization conditions [12].

Phase Transition TypeTemperature RangeStructural Characteristics
Crystal → RotatorFew degrees below melting pointMolecules retain positional order but gain rotational freedom [14]
Rotator → LiquidAt melting point (86-89°C)Complete loss of positional and orientational order [14]
Solid-Solid TransitionsVariable with conditionsChanges in molecular packing arrangement [17]

The rotator phase behavior of hexatetracontane involves a transition from the ordered crystalline state to a rotationally disordered phase while maintaining the basic lamellar structure [14] [15]. This rotator phase is characterized by molecules that retain their translational order within the crystal lattice but acquire rotational mobility around their long axes [15]. Such phases are particularly stable in long-chain alkanes and can exist over significant temperature ranges before melting occurs [14].

Differential scanning calorimetry studies of related long-chain alkanes have revealed multiple solid-solid phase transitions that reflect changes in molecular packing and conformational order [16] [9]. These transitions often involve transformations between different crystalline modifications and the development of intermediate phases with varying degrees of molecular order [16].

Comparative Analysis with Lower/Higher n-Alkanes

The structural and physical properties of hexatetracontane can be understood through comparison with other members of the normal alkane homologous series [18] [19]. As chain length increases from shorter alkanes to hexatetracontane, several systematic trends become apparent in molecular structure, crystalline behavior, and physical properties [18].

Hexatriacontane (C₃₆H₇₄), containing thirty-six carbon atoms, provides a useful comparison point for understanding the effects of chain length extension [17] [20]. The molecular weight increase from 506.97 grams per mole for hexatriacontane to 647.24 grams per mole for hexatetracontane reflects the addition of ten methylene groups [1] [20]. This mass increase is accompanied by corresponding changes in density, with hexatetracontane exhibiting a higher density (0.821 grams per cubic centimeter) compared to hexatriacontane (0.7795 grams per cubic centimeter) [1] [21].

PropertyHexatetracontane (C₄₆H₉₄)Hexatriacontane (C₃₆H₇₄)
Molecular Weight647.24 g/mol [1]506.97 g/mol [21]
Density0.821 g/cm³ [1]0.7795 g/cm³ [21]
Melting Point86-89°C [1]74-76°C [21]
Carbon Atoms46 [1]36 [21]

The melting point progression from hexatriacontane (74-76 degrees Celsius) to hexatetracontane (86-89 degrees Celsius) demonstrates the systematic increase in melting temperature with chain length [1] [21]. This trend reflects the enhanced intermolecular van der Waals interactions that result from increased molecular surface area and contact points between longer chains [18]. The greater thermal energy required to disrupt these stronger intermolecular forces leads to progressively higher melting points [18].

Crystallographic analysis reveals that both compounds exhibit similar polymorphic behavior, with even-numbered alkanes typically showing more complex phase behavior than their odd-numbered counterparts [12] [14]. The increased chain length in hexatetracontane enhances the tendency toward lamellar packing and may promote the formation of more ordered crystalline phases compared to shorter chain analogues [12] [11]. Studies of alkane crystallization kinetics indicate that longer chains like hexatetracontane exhibit slower crystallization rates but may form more thermodynamically stable crystal structures [22].

XLogP3

24.5

Wikipedia

Hexatetracontane

Dates

Modify: 2023-08-16

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